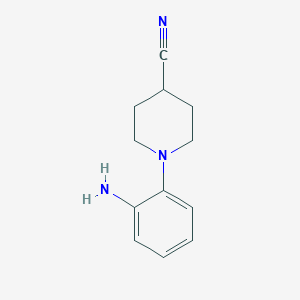

1-(2-Aminophenyl)piperidine-4-carbonitrile

Overview

Description

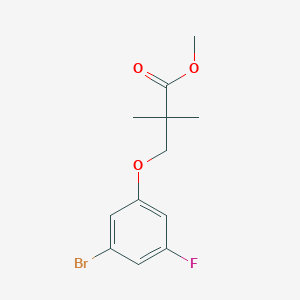

“1-(2-Aminophenyl)piperidine-4-carbonitrile” is a chemical compound with the CAS Number: 1267701-48-3 . It has a molecular weight of 201.27 and is typically in solid form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-aminophenyl)-4-piperidinecarbonitrile . The InChI code for this compound is 1S/C12H15N3/c13-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)14/h1-4,10H,5-8,14H2 .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 201.27 .Scientific Research Applications

- Summary of Application : Piperidine derivatives, including 1-(2-Aminophenyl)piperidine-4-carbonitrile, are utilized in various therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .

- Results or Outcomes : The results or outcomes would also depend on the specific therapeutic application. However, the piperidine nucleus has been shown to be a pivotal cornerstone in the production of drugs .

- Summary of Application : Compounds with a piperidine-4-carbonitrile structure, which includes 1-(2-Aminophenyl)piperidine-4-carbonitrile, may be used in the treatment of neuropathic pain .

- Methods of Application : These compounds may act on T-type calcium channels, which are thought to play a role in neuropathic pain . The specific methods of application would likely involve administering the compound to patients suffering from neuropathic pain and monitoring their symptoms.

- Results or Outcomes : The outcomes of such treatment would be a reduction in neuropathic pain symptoms .

Pharmaceutical Research

Neuropathic Pain Treatment

- Summary of Application : This compound can be used as a reactant in various chemical reactions . These include cycloaddition reactions, ring-expansion reactions of tungsten complexes, N-CN bond cleavage, retro-Diels-Alder reactions, regioselective electrochemical α-methoxylation, and the synthesis of de-O-chloroacetylation reagents .

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. Generally, these compounds are mixed with other reactants under controlled conditions to carry out the desired reaction .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have various potential applications .

- Summary of Application : Compounds with a piperidine-4-carbonitrile structure, which includes 1-(2-Aminophenyl)piperidine-4-carbonitrile, may be used in the treatment of epilepsy .

- Methods of Application : These compounds may act on T-type calcium channels, which are thought to play a role in epilepsy . The specific methods of application would likely involve administering the compound to patients suffering from epilepsy and monitoring their symptoms.

- Results or Outcomes : The outcomes of such treatment would be a reduction in epilepsy symptoms .

- Summary of Application : Compounds with a piperidine-4-carbonitrile structure, which includes 1-(2-Aminophenyl)piperidine-4-carbonitrile, may be used in the treatment of insomnia .

- Methods of Application : These compounds may act on T-type calcium channels, which are thought to play a role in insomnia . The specific methods of application would likely involve administering the compound to patients suffering from insomnia and monitoring their symptoms.

- Results or Outcomes : The outcomes of such treatment would be an improvement in sleep quality .

- Summary of Application : Compounds with a piperidine-4-carbonitrile structure, which includes 1-(2-Aminophenyl)piperidine-4-carbonitrile, may be used in the treatment of tremor disorders .

- Methods of Application : These compounds may act on T-type calcium channels, which are thought to play a role in tremor disorders . The specific methods of application would likely involve administering the compound to patients suffering from tremor disorders and monitoring their symptoms.

- Results or Outcomes : The outcomes of such treatment would be a reduction in tremor symptoms .

Reactant for Various Chemical Reactions

Epilepsy Treatment

Insomnia Treatment

Tremor Disorder Treatment

- Summary of Application : This compound can be used as a reactant in cycloaddition reactions . Cycloaddition reactions are a type of chemical reaction, where “two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity.”

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. Generally, these compounds are mixed with other reactants under controlled conditions to carry out the desired reaction .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have various potential applications .

- Summary of Application : This compound can be used in ring-expansion reactions of tungsten complexes . Ring-expansion reactions are a type of organic reaction where the size of a ring system is increased by one or more atoms.

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. Generally, these compounds are mixed with other reactants under controlled conditions to carry out the desired reaction .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have various potential applications .

- Summary of Application : This compound can be used in N-CN bond cleavage reactions . N-CN bond cleavage is a type of organic reaction where a nitrogen-cyanide bond is broken.

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. Generally, these compounds are mixed with other reactants under controlled conditions to carry out the desired reaction .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have various potential applications .

- Summary of Application : This compound can be used in retro-Diels-Alder reactions . A retro-Diels-Alder reaction is a type of organic reaction where a cyclohexene system is broken down into a diene and an alkene.

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. Generally, these compounds are mixed with other reactants under controlled conditions to carry out the desired reaction .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have various potential applications .

- Summary of Application : This compound can be used in regioselective electrochemical α-methoxylation reactions . Regioselective electrochemical α-methoxylation is a type of organic reaction where a methoxy group is added to a specific location on a molecule.

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. Generally, these compounds are mixed with other reactants under controlled conditions to carry out the desired reaction .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have various potential applications .

- Summary of Application : This compound can be used in the synthesis of de-O-chloroacetylation reagents . De-O-chloroacetylation reagents are used in organic synthesis to remove a chloroacetyl group from a molecule.

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. Generally, these compounds are mixed with other reactants under controlled conditions to carry out the desired reaction .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have various potential applications .

Cycloaddition Reactions

Ring-Expansion Reactions of Tungsten Complexes

N-CN Bond Cleavage

Retro-Diels-Alder Reactions

Regioselective Electrochemical α-Methoxylation

Synthesis of De-O-Chloroacetylation Reagents

properties

IUPAC Name |

1-(2-aminophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)14/h1-4,10H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPORZQDVIEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)piperidine-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)

![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)

![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)

![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)